N-(4-ethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
N-(4-Ethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-fluorophenyl group at the 6-position and an acetamide moiety at the 3-position. The acetamide nitrogen is further functionalized with a 4-ethylphenyl group. This structural framework is analogous to several bioactive imidazo[2,1-b]thiazole derivatives reported in medicinal chemistry, which exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3OS/c1-2-14-3-9-17(10-4-14)23-20(26)11-18-13-27-21-24-19(12-25(18)21)15-5-7-16(22)8-6-15/h3-10,12-13H,2,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANMHPXCJNNEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazo[2,1-b]Thiazole Core
The imidazo[2,1-b]thiazole scaffold is synthesized via cyclization reactions between α-halocarbonyl compounds and 2-aminothiazoles. For the target compound, 6-(4-fluorophenyl)imidazo[2,1-b]thiazole is prepared using the following protocol:
- Step 1 : Reaction of 2-amino-6-(4-fluorophenyl)thiazole with α-bromoacetophenone derivatives under mild acidic conditions (acetic acid, 60°C, 6 hours).
- Step 2 : Cyclization via intramolecular nucleophilic substitution, facilitated by catalytic hydrobromic acid.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Temperature | 60°C | |
| Catalyst | HBr (3 mL) |
Acetamide Side-Chain Introduction
The 3-position of the imidazo[2,1-b]thiazole core is functionalized with an acetamide group through nucleophilic acyl substitution:
- Step 3 : Treatment of the core with chloroacetyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere, using triethylamine as a base.
- Step 4 : Reaction with 4-ethylaniline in ethanol under reflux (8 hours) to form N-(4-ethylphenyl)acetamide.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Chloroacetylation Yield | 85% | |
| Amidation Yield | 78% | |
| Solvent | Ethanol |
Optimization Strategies
Catalytic Systems and Solvent Effects
Copper(I) iodide (CuI) and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) enhance coupling efficiency during thiazole ring formation, achieving yields up to 48% for analogous structures. Polar aprotic solvents like DMF improve solubility of intermediates, while ethanol facilitates amidation.
Temperature and Reaction Time
- Cyclization : Elevated temperatures (115°C) reduce reaction times but risk decomposition.
- Amidation : Prolonged reflux (7–8 hours) ensures complete conversion without side products.
Structural Characterization and Validation
Spectroscopic Analysis
Chromatographic Purification
Silica gel column chromatography (chloroform:methanol, 50:1) isolates the final product with >95% purity. Recrystallization from ethanol further enhances crystallinity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Cyclization + Amidation | 72 | 95 | High |
| Copper-Catalyzed Coupling | 48 | 90 | Moderate |
The cyclization-amidation pathway outperforms copper-mediated methods in yield and cost, making it the preferred industrial approach.
Challenges and Mitigation
- Steric Hindrance : Bulky 4-fluorophenyl and 4-ethylphenyl groups reduce reaction rates. Mitigated using excess reagents and prolonged heating.
- Byproduct Formation : Column chromatography effectively removes undesired isomers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the imidazo-thiazole core or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
The compound has been evaluated for several biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit promising antimicrobial properties. For instance, compounds similar to N-(4-ethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide have shown effectiveness against various bacterial and fungal strains, highlighting their potential as antimicrobial agents .
- Anticancer Properties : Studies have demonstrated that imidazo[2,1-b][1,3]thiazole derivatives possess anticancer activity. The compound has been tested against human cancer cell lines, revealing significant cytotoxic effects. For example, specific derivatives have shown effectiveness against breast cancer cell lines (MCF7), indicating the potential for further development as anticancer drugs .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The imidazo-thiazole core is known to interact with various biological pathways, potentially inhibiting or modulating the activity of key proteins involved in disease processes.
Comparison with Similar Compounds
Core Scaffold Variations
The imidazo[2,1-b]thiazole core is shared across multiple analogs. For example:
- G618-0041 : 2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide (C₂₀H₁₆FN₃O₂S) differs by substituting the 4-ethylphenyl group with a 4-methoxyphenyl moiety .
- 5l : 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide features a chlorophenyl group at the 6-position and a complex piperazinylpyridinyl acetamide substituent .
Key Observations :
Acetamide Substituents
Variations in the acetamide nitrogen substituent significantly impact bioactivity:
- 3d : 2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide includes a benzoylhydrazinecarbothioamide group, showing IR bands at 1666 cm⁻¹ (C=O) and 1172 cm⁻¹ (C=S) .
- 9c : A triazole-thiazole hybrid with a 4-bromophenyl group demonstrated improved docking affinity in molecular studies .
Key Observations :
Anticancer Activity
Antimicrobial and Anti-inflammatory Activity
- 4a-k (imidazo[2,1-b][1,3,4]thiadiazoles): Showed notable antibacterial and anti-inflammatory activities .
- 12 (N'-(arylidene)-2-(6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetohydrazide): Exhibited antimycobacterial action .
Implications : The target compound’s fluorophenyl group may enhance metabolic stability over bromophenyl analogs, though this requires empirical validation.
Physicochemical Properties
*Calculated based on structural analogy.
Biological Activity
N-(4-ethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide (CAS Number: 897464-51-6) is a complex organic compound belonging to the imidazo[2,1-b][1,3]thiazole class. This article reviews its biological activities, including its potential as an anticancer agent and its mechanisms of action.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H18FN3OS |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 897464-51-6 |
The compound features a unique structure with both ethyl and fluorophenyl substituents, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit key enzymes involved in cancer cell proliferation and migration.
Target Enzymes and Pathways
- Focal Adhesion Kinase (FAK) : Similar compounds have shown inhibition of FAK phosphorylation, which is crucial in cancer metastasis . This suggests that this compound may also exert similar effects.
Anticancer Activity
Recent studies have demonstrated that imidazo[2,1-b][1,3]thiazole derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have shown IC50 values ranging from 0.59 to 2.81 μM against various cancer cell lines . The potential for this compound to enhance the efficacy of existing chemotherapeutics like gemcitabine has also been noted.
Case Studies and Research Findings
A significant study evaluated the cytotoxic effects of various imidazo[2,1-b][1,3]thiazole derivatives on pancreatic cancer cells. The results indicated that these compounds could potentiate the effects of gemcitabine by increasing the expression of the human equilibrative nucleoside transporter-1 (hENT-1), which is essential for gemcitabine uptake .
In another study focusing on thiazole derivatives, compounds were shown to possess high antimalarial activity while maintaining low cytotoxicity in HepG2 cell lines . This suggests a broader therapeutic potential for compounds within this chemical class.
Comparative Analysis
The biological activity of this compound can be compared to other related compounds:
| Compound Name | IC50 (μM) | Biological Activity Description |
|---|---|---|
| N-(4-(3-fluorophenyl)-1,3-thiazol-2-yl)acetamide | 0.59 - 2.81 | Antitumor activity in pancreatic cancer |
| N-(5-ethyl-1,3-thiazol-2-yl)acetamide | Varies | Antimicrobial and antitumoral properties |
| N-(4-(4-fluorophenyl)-2-oxo-1,3-thiazol-3(2H)-yl)-2-phenylacetamide | Varies | Antiproliferative effects in various cancer models |
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives typically involves multi-step reactions. A common approach includes:
- Step 1 : Condensation of substituted thiazole precursors with fluorophenyl groups using acetonitrile and anhydrous aluminum chloride to form the imidazothiazole core .
- Step 2 : Acetamide coupling via nucleophilic substitution or amidation reactions. For example, potassium carbonate in ethanol or DMF can facilitate the reaction between thiol intermediates and chloroacetamide derivatives .
- Purification : Recrystallization in ethanol or methanol is effective for improving purity, with yields often exceeding 80% when monitored via TLC and HPLC .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
- X-ray Crystallography : Provides definitive proof of molecular geometry, bond angles, and packing modes. For example, Acta Crystallographica reports use Mo-Kα radiation (λ = 0.71073 Å) to resolve structures with R-factors < 0.05 .
- Spectroscopy :
- Elemental Analysis : Discrepancies < 0.3% between calculated and observed C, H, N, S values validate purity .
Basic: How do solvent polarity and pH influence the compound’s stability during storage?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF. Stability decreases in polar protic solvents (e.g., methanol) due to potential hydrolysis of the acetamide group.
- pH Sensitivity : Degradation is observed at pH < 3 (acidic cleavage of the thiazole ring) or pH > 10 (amide bond hydrolysis). Storage in anhydrous conditions at 2–8°C in amber vials is recommended .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent Variation : Replace the 4-ethylphenyl group with electron-withdrawing (e.g., -NO) or donating (-OCH) groups to assess effects on target binding. For example, fluorophenyl analogs show enhanced metabolic stability in kinase inhibition assays .
- Scaffold Modification : Introduce heterocycles (e.g., triazoles) to the imidazothiazole core to improve solubility. Docking studies (AutoDock Vina) can predict binding poses to enzymes like COX-1/2, with RMSD values < 2.0 Å indicating reliable interactions .
- Data Validation : Use IC assays in triplicate with positive controls (e.g., celecoxib for COX inhibition) to minimize variability .
Advanced: How can crystallographic data resolve contradictions in reported biological activities?
- Molecular Packing Analysis : X-ray data reveal intermolecular interactions (e.g., π-π stacking between fluorophenyl groups) that may explain divergent solubility or aggregation tendencies in bioassays .
- Conformational Flexibility : Compare crystal structures with computational models (e.g., DFT-optimized geometries) to identify bioactive conformers. For example, a 10° deviation in dihedral angles can alter binding to hydrophobic enzyme pockets .
Advanced: What strategies address contradictory cytotoxicity data across cell lines?
- Mechanistic Profiling : Pair viability assays (MTT) with transcriptomics to identify off-target effects. For instance, discrepancies in IC values between HeLa and MCF-7 cells may arise from differential expression of ABC transporters .
- Metabolite Screening : LC-MS/MS can detect hydrolyzed byproducts (e.g., free thiazole intermediates) that may contribute to toxicity. Adjusting the acetamide protecting group (e.g., tert-butyl) can mitigate instability .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- ADME Prediction : Tools like SwissADME calculate logP (optimal range: 2–4) and topological polar surface area (< 140 Å) to optimize blood-brain barrier penetration .
- Molecular Dynamics : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots. For example, replacing the ethyl group with a trifluoromethyl moiety reduces oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
